

Dinitromethane: Application Notes for Monopropellant Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinitromethane**

Cat. No.: **B14754101**

[Get Quote](#)

For Researchers, Scientists, and Propulsion Development Professionals

WARNING: **Dinitromethane** is a high-energy, explosive material. Its synthesis, handling, and use as a monopropellant should only be undertaken by trained professionals in a controlled laboratory or testing facility equipped with appropriate safety measures. The transportation of **dinitromethane** is forbidden by the U.S. Department of Transportation.[\[1\]](#) This document is intended for informational purposes for research and development and does not constitute a guide for untrained individuals.

Introduction

Dinitromethane ($\text{CH}_2\text{N}_2\text{O}_4$) is an energetic organic compound with potential applications as a monopropellant in rocket fuel formulations.[\[2\]](#) Its high nitrogen content and oxygen balance make it a subject of interest for propulsion systems where simplicity, storability, and performance are key considerations. As a monopropellant, **dinitromethane** can decompose exothermically to produce hot gases for thrust without the need for a separate oxidizer, simplifying engine design.[\[3\]](#) These notes provide a summary of its properties, synthesis, handling protocols, and a theoretical evaluation of its performance as a monopropellant.

Physicochemical and Performance Data

Quantitative data for **dinitromethane** is summarized below. Performance characteristics, particularly specific impulse, are theoretical calculations based on thermodynamic principles, as direct experimental values are not readily available in the reviewed literature.

Property	Value	Unit	Source / Method
Molecular Formula	CH ₂ N ₂ O ₄	-	[1][2][4]
Molecular Weight	106.04	g/mol	[2]
Appearance	Colorless liquid	-	[1][2]
Density (approx.)	1.35	g/cm ³	[2]
Boiling Point	39-40 (at 2 mmHg)	°C	[1]
Enthalpy of Formation (Liquid, ΔfH°)	-104.9 ± 0.84	kJ/mol	NIST WebBook
Enthalpy of Formation (Gas, ΔfH°)	-58.9 ± 4.3	kJ/mol	NIST WebBook
Theoretical Specific Impulse (I _{sp} , Vacuum)	Calculation required	s	See Note 1
Decomposition Products	Nitrous oxide (N ₂ O), Carbon dioxide (CO ₂)	-	[5]

Note 1: Theoretical Specific Impulse Calculation Direct experimental data for the specific impulse of **dinitromethane** as a monopropellant is not available in the cited literature. A theoretical calculation would be required, using a tool such as NASA's Chemical Equilibrium with Applications (CEA). This calculation would be based on the enthalpy of formation and the predicted decomposition products under ideal conditions (e.g., expansion from a given chamber pressure to vacuum).

Experimental Protocols

Extreme caution must be exercised during all procedures involving **dinitromethane**.

Protocol 1: Synthesis of Dinitromethane (Generalized Method)

This protocol is a generalized summary based on literature procedures for the synthesis of **dinitromethane**, often involving the formation of its stable salt followed by acidification.[1]

Objective: To synthesize **dinitromethane** for research purposes.

Materials:

- Potassium salt of dinitromethanide ($\text{KCH}(\text{NO}_2)_2$)
- Hydrogen fluoride (HF) or other suitable acid
- Diethyl ether (anhydrous)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- Stirring apparatus
- Cooling bath (ice-salt or cryocooler)
- Personal Protective Equipment (PPE): face shield, blast shield, heavy-duty gloves, flame-resistant lab coat.

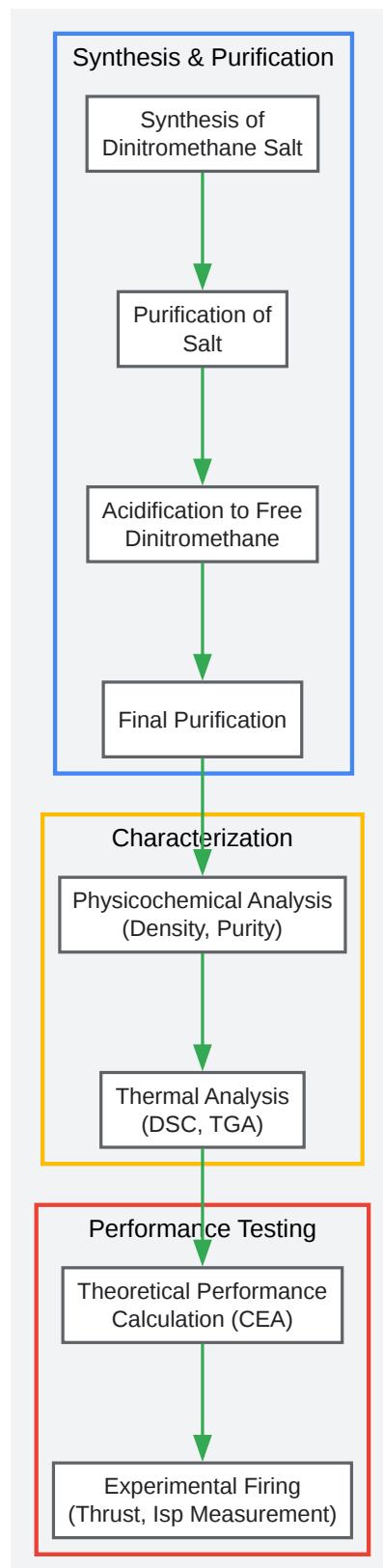
Procedure:

- Set up the reaction apparatus in a fume hood, behind a blast shield.
- Suspend the potassium salt of dinitromethanide in anhydrous diethyl ether in the three-neck flask, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to a low temperature (e.g., -10 to 0 °C) using a cooling bath.
- Slowly add a solution of hydrogen fluoride in diethyl ether to the stirred suspension via the dropping funnel. The addition must be dropwise to control the exothermic reaction and prevent temperature spikes.
- Maintain the low temperature and continue stirring for a specified period after the addition is complete to ensure the reaction goes to completion.
- The reaction mixture will contain precipitated potassium fluoride and a solution of **dinitromethane** in diethyl ether.

- Subsequent purification steps, such as filtration and careful removal of the solvent under reduced pressure, are required. Note: **Dinitromethane** is volatile and thermally sensitive.

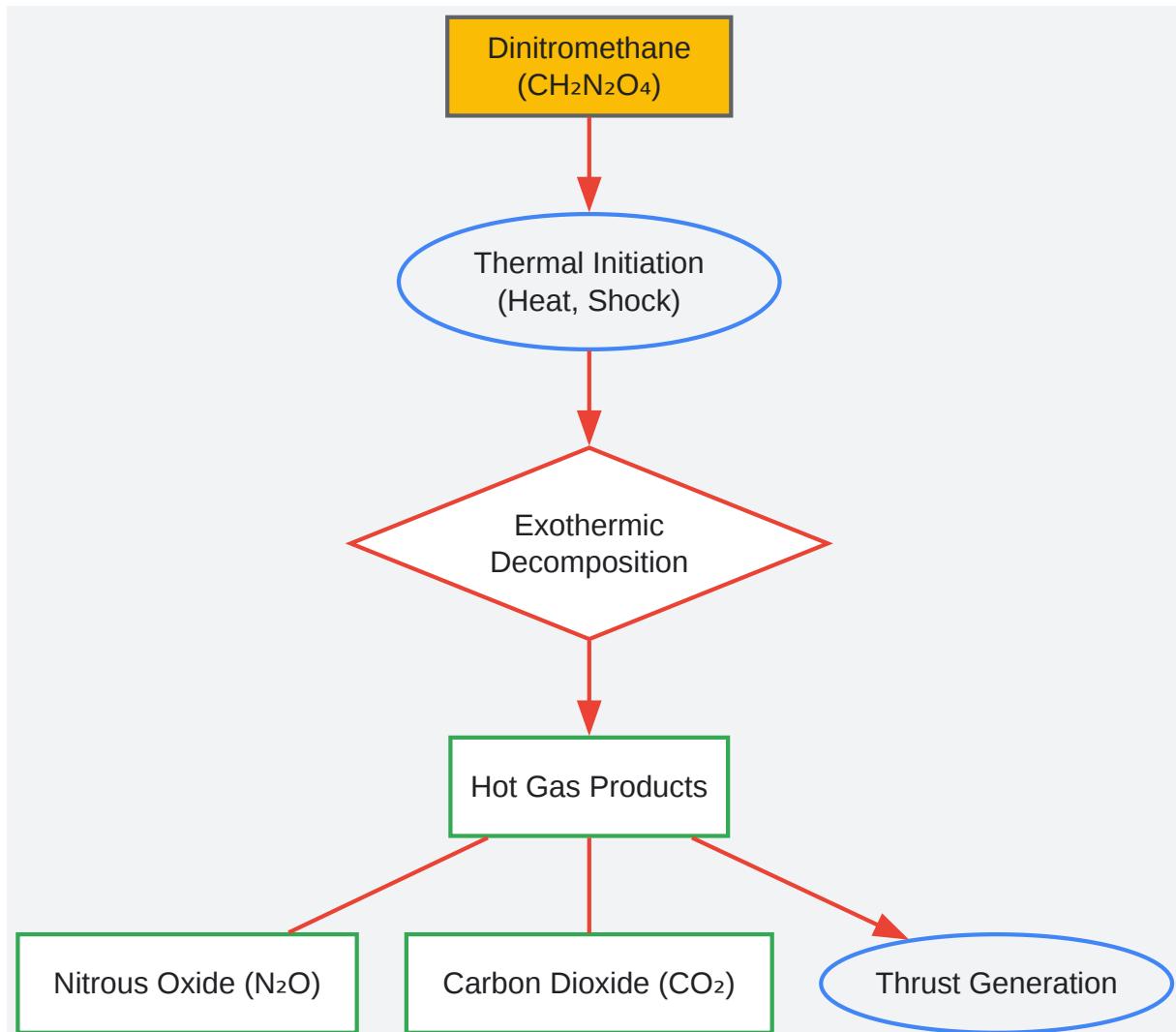
Protocol 2: Handling and Storage of Dinitromethane

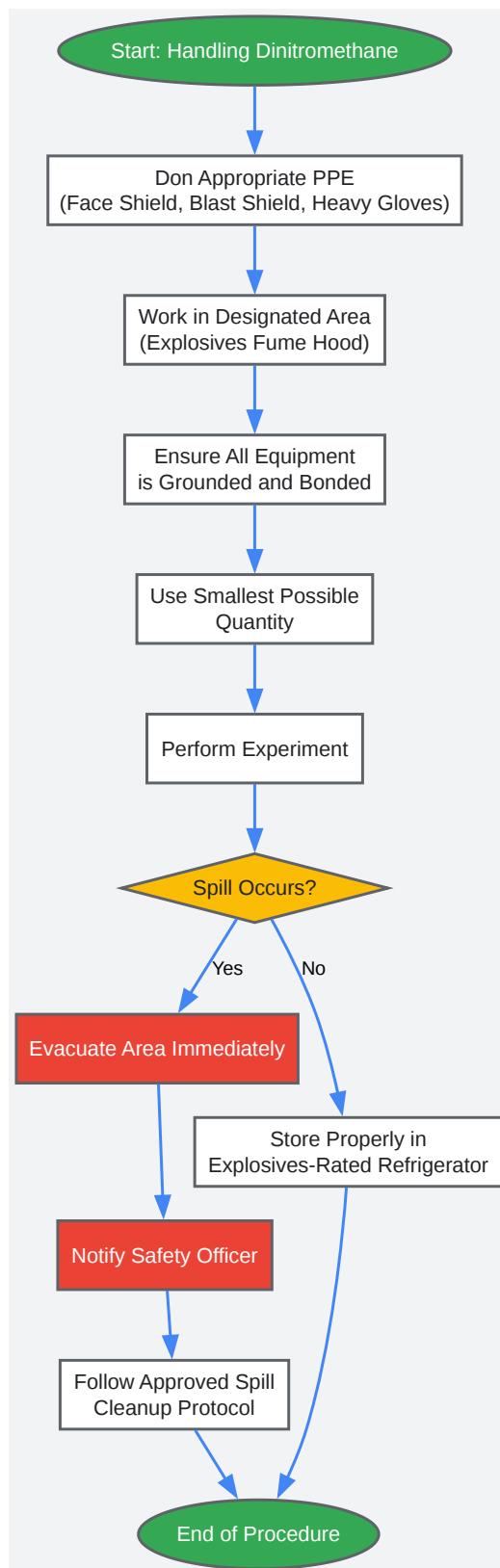
Objective: To establish safe procedures for handling and storing synthesized **dinitromethane**.


Procedure:

- Handling:
 - Always handle **dinitromethane** in a designated, well-ventilated area, preferably a fume hood designed for explosive materials.
 - Use appropriate PPE at all times.
 - Avoid shock, friction, and heat. Use non-sparking tools.
 - Ground and bond all containers and equipment to prevent static discharge.
 - Work with the smallest quantities of material necessary for the experiment.
- Storage:
 - Purified **dinitromethane** is reported to be relatively stable at room temperature but can be stored for longer periods at 0 °C.[1]
 - Store in a dedicated, locked, and clearly labeled explosives-rated refrigerator or freezer.
 - Ensure containers are tightly sealed and stored upright.
 - Do not store with incompatible materials, such as strong bases, acids, or amines, as these can sensitize the **dinitromethane**.

Visualizations


Logical Workflow: Dinitromethane Monopropellant


Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of **dinitromethane** as a monopropellant.

Simplified Decomposition Pathway of Dinitromethane

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dinitromethane - Wikipedia [en.wikipedia.org]
- 2. Buy Dinitromethane (EVT-14888647) | 625-76-3 [evitachem.com]
- 3. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Dinitromethane: Application Notes for Monopropellant Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14754101#dinitromethane-as-a-monopropellant-in-rocket-fuel-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com